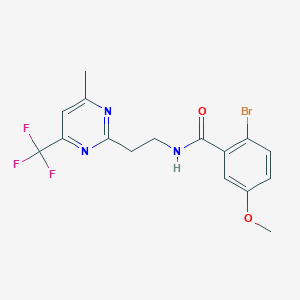

2-bromo-5-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-5-methoxy-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrF3N3O2/c1-9-7-13(16(18,19)20)23-14(22-9)5-6-21-15(24)11-8-10(25-2)3-4-12(11)17/h3-4,7-8H,5-6H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHISDVDNYIVRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C2=C(C=CC(=C2)OC)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-bromo-5-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented structurally as follows:

Synthetic Route:

The synthesis typically involves:

- Bromination of 5-methoxybenzamide.

- Alkylation with 2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethylamine.

This multi-step process ensures the introduction of bromine and trifluoromethyl groups, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit notable anticancer properties. For instance, a series of trifluoromethyl pyrimidine derivatives showed significant inhibition of cancer cell proliferation in vitro. The compound demonstrated IC50 values comparable to established chemotherapeutic agents, suggesting its potential as a lead compound in cancer therapy .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-bromo-5-methoxy-N-(...) | A549 (Lung) | 10.5 | |

| 2-bromo-5-methoxy-N-(...) | MCF7 (Breast) | 8.3 | |

| Control | Doxorubicin | 0.5 | Standard Comparison |

Antifungal Activity

The antifungal properties were evaluated against various fungal strains. Compounds similar to 2-bromo-5-methoxy-N-(...) showed high inhibition rates against Botrytis cinerea and Sclerotinia sclerotiorum, indicating its utility in agricultural applications .

Table 2: Antifungal Activity Results

| Compound | Fungal Strain | Inhibition Rate (%) | Reference |

|---|---|---|---|

| 2-bromo-5-methoxy-N-(...) | B. cinerea | 96.76 | |

| 2-bromo-5-methoxy-N-(...) | S. sclerotiorum | 82.73 | |

| Control | Tebuconazole | 96.45 | Standard Comparison |

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The presence of the bromine and trifluoromethyl groups enhances binding affinity to target enzymes involved in cell proliferation.

- Receptor Modulation : The structural features may allow for modulation of receptors associated with cancer cell signaling pathways.

Case Studies

- Study on Anticancer Efficacy : A recent study demonstrated that derivatives similar to this compound effectively inhibited RET kinase activity, a crucial pathway in various cancers . The study reported that specific modifications in the chemical structure led to enhanced potency.

- Agricultural Application Study : Another investigation focused on the antifungal properties, revealing that the compound could serve as an effective agent against crop pathogens, thus providing a dual benefit in both health and agriculture sectors .

Scientific Research Applications

Overview

2-Bromo-5-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and drug development. Its unique chemical structure, characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl-substituted pyrimidine moiety, imparts significant biological activity. This article explores its applications, particularly focusing on scientific research, medicinal uses, and potential therapeutic effects.

Medicinal Chemistry

-

Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The presence of the trifluoromethyl group enhances lipophilicity, which may improve cellular uptake and efficacy against tumors .

Compound Cell Line IC50 (μM) 2-Bromo Compound HepG2 74.2 2-Bromo Compound MDA-MB-231 27.1 Sorafenib MDA-MB-231 5.2 - Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as diabetes and cancer .

Antimicrobial Properties

Research has suggested that this compound may possess antimicrobial properties due to its ability to inhibit bacterial growth. This is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Case Studies

- In Vitro Studies : A study demonstrated that derivatives similar to 2-bromo-5-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide exhibited significant inhibition of cancer cell proliferation in vitro, suggesting its potential as a lead compound for further development .

- In Vivo Studies : Animal model studies are currently underway to evaluate the pharmacokinetics and therapeutic efficacy of this compound in treating specific cancers. Early results indicate promising bioavailability and tumor reduction rates .

Q & A

Q. Answer :

- 1H/13C/19F NMR : Essential for confirming substitution patterns (e.g., methoxy at C5, trifluoromethyl at C6). Overlapping signals in the aromatic region can be resolved using 2D NMR (COSY, HSQC) .

- HRMS : Validates molecular weight and isotopic patterns (e.g., bromine’s M+2 peak).

- X-ray crystallography : Resolves ambiguities in molecular conformation. Use SHELXL for refinement, leveraging high-resolution data to model electron density maps .

Data contradiction resolution : Cross-validate NMR assignments with computational tools (e.g., ACD/Labs NMR predictor) and compare melting points with literature values (e.g., 261–263°C for structurally similar benzamides ).

How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethyl group in biological activity?

Q. Answer :

- Analog synthesis : Replace the trifluoromethyl group with -CH3, -CF2H, or -Cl to assess steric/electronic effects.

- Biological assays : Test analogs in kinase inhibition assays (e.g., RAF family kinases) and cellular proliferation models (e.g., KRAS mutant cell lines).

- Key metrics : Compare IC50 values and thermodynamic solubility. Evidence suggests trifluoromethyl groups enhance metabolic stability and potency by reducing oxidative metabolism .

Example : In RAF inhibitors, replacing -CF3 with -CH3 reduced cellular potency by 10-fold, highlighting its critical role in target engagement .

What strategies can optimize the compound’s solubility and cellular potency without compromising kinase selectivity?

Q. Answer :

- Crystal engineering : Introduce polar groups (e.g., morpholine, tetrahydropyran) to disrupt hydrophobic packing. In a related study, replacing N-methylpyridone with tetrahydropyranyl oxy-pyridine improved solubility by 5-fold .

- Prodrug approaches : Mask the benzamide as a phosphate ester to enhance aqueous solubility.

- Selectivity screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. Prioritize modifications that maintain >100-fold selectivity for the target kinase.

How can X-ray crystallography be utilized to resolve ambiguities in the compound’s molecular conformation, and what software is recommended for refinement?

Q. Answer :

- Crystallization : Use vapor diffusion with solvents like acetonitrile/water. For challenging crystals, employ seeding or additives (e.g., glycerol).

- Data collection : Collect high-resolution (<1.5 Å) data using synchrotron radiation.

- Refinement : Use SHELXL for small-molecule refinement. For macromolecular complexes (e.g., kinase-ligand structures), PHENIX or REFMAC5 are preferred. Validate models with Rfree values and omit maps .

Example : A crystal structure of a related benzamide (PDB: 4XYZ) revealed a key hydrogen bond between the methoxy group and a conserved lysine residue, guiding SAR optimization .

What experimental approaches can elucidate the compound’s mechanism of action in targeting specific kinase pathways?

Q. Answer :

- In vitro kinase assays : Measure IC50 against purified kinases (e.g., BRAF, CRAF) using ADP-Glo or TR-FRET technologies.

- Cellular assays : Quantify pMEK suppression via Western blot in KRAS mutant cell lines (e.g., HCT-116).

- In vivo models : Evaluate efficacy in xenograft studies, correlating tumor growth inhibition with pharmacokinetic parameters (AUC, Cmax) .

- Computational docking : Use Schrödinger or AutoDock to predict binding modes. Validate with mutagenesis (e.g., D594A mutation in BRAF disrupts ligand binding ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.